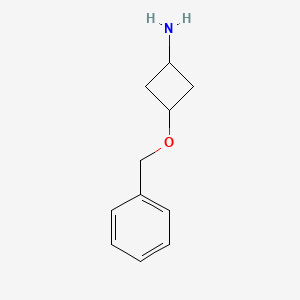

cis-3-(Benzyloxy)cyclobutanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Cis 3 Benzyloxy Cyclobutanamine

Reactions at the Amine Functionality

The primary amine group in cis-3-(Benzyloxy)cyclobutanamine (B1280788) is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures.

N-Alkylation and Acylation Reactions

The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic and readily available to react with electrophiles. This reactivity allows for N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents to form secondary or tertiary amines. These reactions typically proceed via a nucleophilic substitution mechanism. smolecule.com For instance, the amine can be reacted with an alkyl halide in the presence of a base to yield the corresponding N-alkylated product. A related transformation is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form an N-alkylated product. google.com

N-Acylation is the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.com This is a common strategy to introduce carbonyl-containing moieties. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (with reducing agent) | Secondary/Tertiary Amines |

| N-Acylation | Acyl Chlorides, Anhydrides | Amides |

Carbamate (B1207046) Formation (e.g., Benzyloxycarbonyl (Cbz) protection)

The amine functionality can be protected as a carbamate to prevent it from undergoing unwanted reactions during subsequent synthetic steps. total-synthesis.comgoogle.com One of the most common protecting groups for amines is the benzyloxycarbonyl (Cbz) group. total-synthesis.comgoogle.com

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base. total-synthesis.comcommonorganicchemistry.com This forms a stable carbamate that is resistant to a range of reaction conditions. The Cbz group is orthogonal to many other protecting groups, such as Boc and Fmoc, meaning it can be selectively removed without affecting them. total-synthesis.com While stable to many acidic and basic conditions, the Cbz group can be cleaved under harsh acidic conditions. total-synthesis.com

| Protecting Group | Reagent | Resulting Protected Amine |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | N-Cbz-protected amine (carbamate) |

| Benzyloxycarbonyl (Cbz) | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | N-Cbz-protected amine (carbamate) |

Transformations Involving the Benzyloxy Ether

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality. Its removal is a crucial step in many synthetic routes to reveal the alcohol for further transformations.

Hydrogenolysis for Benzyl Deprotection to Yield Hydroxyl

The most common method for cleaving the benzyl ether is through catalytic hydrogenolysis. google.com.qaorganic-chemistry.org This reaction involves treating the compound with hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon. google.com.qa The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297). google.com.qa This process selectively cleaves the carbon-oxygen bond of the benzyl ether, yielding the corresponding alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

| Catalyst | Hydrogen Source | Common Solvents |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol |

| Palladium Hydroxide on Carbon | Hydrogen Gas (H₂) | Ethyl Acetate |

| Palladium Black | Ammonium (B1175870) Formate | Acetic Acid |

| Platinum Oxide | Formic Acid |

Other Cleavage Methods for Benzyloxy Groups

While catalytic hydrogenolysis is widely used, other methods for benzyl ether deprotection exist and can be advantageous when the substrate contains functional groups sensitive to hydrogenation. organic-chemistry.org

Strong acids can cleave benzyl ethers, although this method is less common due to its harshness. organic-chemistry.org Another approach involves the use of Lewis acids, such as boron trichloride (B1173362) (BCl₃), often in the presence of a cation scavenger to prevent side reactions. researchgate.net Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation have also been reported for the deprotection of benzyl ethers. organic-chemistry.org

Reactivity of the Cyclobutane (B1203170) Ring

The cyclobutane ring in this compound possesses inherent ring strain due to its non-ideal bond angles. nih.gov This strain influences the reactivity of the molecule and can be exploited in certain chemical transformations. scholaris.ca While the cyclobutane ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, particularly those involving high energy or catalytic activation. nih.gov The reactivity of the cyclobutane ring is a key feature that contributes to the unique chemical space occupied by its derivatives. scholaris.ca For example, the strain energy of cyclobutane is comparable to that of cyclopropane, making it susceptible to reactions that relieve this strain. nih.gov

Ring-Opening Reactions

The four-membered ring of cyclobutane derivatives is susceptible to ring-opening reactions under various conditions, driven by the release of ring strain. For aminocyclobutanes, these reactions can be initiated by the activation of the amine or by the inherent reactivity of the strained carbocyclic system.

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of related aminocyclobutane systems provides significant insights. For instance, donor-acceptor aminocyclobutanes can undergo formal [4+1] cycloadditions with isocyanides in the presence of a Lewis acid, leading to the formation of cyclopentene-1,2-diamines. epfl.ch This type of reaction involves the cleavage of the cyclobutane ring.

Furthermore, oxidative ring-opening strategies have been developed for cyclopropylamides and cyclobutylamides, transforming them into fluorinated imines. epfl.ch It is plausible that this compound, after appropriate derivatization of the amino group (e.g., acylation), could undergo similar transformations. These reactions typically proceed through the formation of a radical cation or an iminium ion intermediate, which facilitates the cleavage of a C-C bond in the cyclobutane ring.

Under acidic conditions, aminocyclobutanes have been shown to be labile, undergoing fragmentation. bris.ac.uknih.gov This lability can be harnessed in synthetic sequences where the aminocyclobutane acts as a precursor to a more complex structure following a ring-opening event. For example, photochemically synthesized aminocyclobutanes can serve as masked dienes in thermal electrocyclic cascade reactions, which involve the in situ formation and subsequent electrocyclic ring-opening of a cyclobutene (B1205218) intermediate. bris.ac.uknih.gov

Functionalization at Other Cyclobutane Carbons (e.g., C-H hydroxylation)

The direct functionalization of C-H bonds on the cyclobutane ring represents a powerful and atom-economical approach to introduce new functionality. This strategy avoids the need for pre-installed activating groups and allows for the late-stage modification of the carbocyclic scaffold.

Recent advancements in biocatalysis have demonstrated the potential for selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. Engineered cytochrome P450 enzymes, specifically variants of P450BM3, have been shown to catalyze the hydroxylation of unactivated C-H bonds in cyclobutylamines with high regioselectivity and stereoselectivity. While this compound was not directly examined in these studies, the findings with structurally related N-substituted cyclobutylamines suggest that enzymatic hydroxylation could be a viable method for its functionalization. The position of hydroxylation would likely be influenced by the directing effect of the amino and benzyloxy groups, as well as the specific pocket of the enzyme variant used.

Transition metal-catalyzed C-H activation is another prominent strategy for the functionalization of sp³ C-H bonds. beilstein-journals.orgdmaiti.comnoelresearchgroup.com Catalytic systems based on palladium, rhodium, and other transition metals can direct the arylation, alkylation, or oxygenation of C-H bonds, often guided by a directing group. wjarr.comnih.gov In the case of this compound, the amine group could potentially act as a directing group to facilitate C-H activation at a specific position on the cyclobutane ring. For example, a transient directing group approach could be employed, where the amine forms a reversible covalent bond with a ligand that directs the metal catalyst to a specific C-H bond. calstate.edu

The benzyloxy group can also influence the reactivity of the cyclobutane ring towards C-H functionalization. For instance, in reactions involving rhodium(II) carbenes, the oxygen atom of a benzyl ether can direct C-H insertion reactions. nih.gov

Applications of Cis 3 Benzyloxy Cyclobutanamine and Its Derivatives in Advanced Medicinal Chemistry and Drug Discovery

Cyclobutane (B1203170) Rings as Key Pharmacophoric Elements

The cyclobutane ring is increasingly recognized as a valuable pharmacophoric element in drug design. nih.govbohrium.com Its distinct, puckered three-dimensional structure provides a scaffold that can orient substituents in well-defined vectors, which is crucial for precise interactions with biological targets. nih.gov This inherent structural feature allows the cyclobutane moiety to serve as more than just a simple linker; it can actively participate in the pharmacophore by positioning key functional groups in optimal orientations for binding to receptors or enzyme active sites. nih.govru.nl

The utility of the cyclobutane ring as a pharmacophore is enhanced by its relative chemical inertness, which contributes to the metabolic stability of drug candidates. nih.govvilniustech.lt Unlike more reactive or flexible systems, the constrained nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, a concept that will be explored further in the following section. The incorporation of cyclobutane rings can also be used to fill hydrophobic pockets within a protein's binding site, thereby enhancing ligand affinity. nih.govru.nl The increasing commercial availability and the development of improved synthetic methods have made the integration of this motif into drug candidates more accessible to medicinal chemists. nih.govvilniustech.lt

Conformational Restriction and its Impact on Ligand-Target Interactions

A primary advantage of incorporating a cyclobutane ring into a drug candidate is the principle of conformational restriction. nih.govresearchgate.net Flexible molecules often pay an entropic penalty upon binding to a target, as they must adopt a specific, rigid conformation. nih.govresearchgate.net By replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane, the number of accessible conformations is significantly reduced. nih.gov This pre-organization of the molecule into a more rigid structure can lead to a lower entropic cost of binding and, consequently, an improved binding affinity. researchgate.net

The puckered nature of the cyclobutane ring, with a dihedral angle that relieves some of the torsional strain, results in a non-planar structure. nih.gov This three-dimensionality is a key attribute, as saturated molecules with greater spatial complexity often exhibit stronger binding affinities by better complementing the three-dimensional arrangements of target proteins. nih.gov Furthermore, the conformational rigidity imparted by the cyclobutane scaffold can be a powerful tool to fine-tune the relative orientation of substituents, thereby optimizing interactions with the target protein. researchgate.net This strategy has been successfully employed to lock compounds into their most active forms, demonstrating the profound impact of conformational restriction on ligand-target interactions. ru.nlru.nl

Role as Bioisosteres in Lead Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. pressbooks.pub The cyclobutane ring has emerged as a versatile bioisostere for several common functionalities in drug molecules.

Cyclobutane as Arene Bioisosteres

The replacement of flat, aromatic rings with three-dimensional, saturated scaffolds is a growing trend in medicinal chemistry aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. nih.gov Cyclobutane derivatives, with their high fraction of sp³-hybridized carbon atoms, are considered promising bioisosteres for arene rings. nih.govresearchgate.net This substitution can lead to several benefits, including enhanced solubility due to the nonplanar arrangement of substituents, which disrupts crystal packing and reduces intermolecular π-π stacking interactions. nih.govpressbooks.pub

While bicyclic systems like bicyclo[1.1.1]pentane (BCP) are well-established as para-substituted benzene (B151609) bioisosteres, the fundamental cyclobutane ring also offers advantages. acs.org The replacement of a phenyl ring with a cyclobutane can improve metabolic stability by eliminating the potential for aromatic oxidation. pressbooks.pub It is important to consider the spatial arrangement of the substituents when employing a cyclobutane as an arene bioisostere. For instance, the distance between the C1 and C4 atoms of a benzene ring is approximately 2.82 Å, while the comparable distance in a disubstituted cyclobutane is 2.60 Å, a factor that must be considered in drug design. pressbooks.pub

Cyclobutane as Amide Bioisosteres

Amide bonds are ubiquitous in biologically active molecules but can be susceptible to enzymatic hydrolysis. nih.gov Consequently, the identification of suitable amide bioisosteres is a critical aspect of drug design. While various heterocyclic systems are commonly employed as amide isosteres, the strategic use of carbocyclic rings like cyclobutane can also be effective. nih.gov In some instances, replacing an amide with a cyclobutane-containing moiety can address metabolic liabilities. For example, in the development of IDO1 inhibitors, a biaryl moiety was identified as an unusual amide bioisostere that successfully mitigated amide hydrolysis. thieme-connect.com While not a direct replacement in all cases, the cyclobutane scaffold can be part of a larger fragment that mimics the geometry and vector projections of an amide bond, thereby maintaining or improving biological activity while enhancing metabolic stability.

Enhancement of Pharmacological Properties via Cyclobutane Incorporation

The introduction of a cyclobutane ring into a molecule can lead to significant improvements in its pharmacological profile. nih.govpreprints.org These enhancements are often a direct consequence of the structural and conformational properties discussed in the preceding sections.

Influence on Potency

The conformational restriction imparted by the cyclobutane ring is a key driver for enhancing potency. researchgate.netnih.gov By locking a molecule into its bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable binding affinity. researchgate.net This principle has been demonstrated in various drug discovery programs. For example, in the optimization of inhibitors for certain enzymes, the replacement of a flexible linker with a cyclobutane ring resulted in a significant increase in potency. nih.gov

In one study, the introduction of a cyclobutane ring into a series of compounds led to a derivative with comparable potency to the natural product it was designed to mimic, but with a high therapeutic index. ru.nl Similarly, the strategic placement of a cyclobutyl substituent to fit into a hydrophobic subpocket of a target protein led to enhanced potency in a series of RORγt inhibitors. nih.gov These examples underscore the ability of the cyclobutane scaffold to positively influence potency through a combination of conformational pre-organization and favorable hydrophobic interactions.

Interactive Data Table: Comparison of Bioisosteric Replacements

| Original Functional Group | Bioisosteric Replacement | Key Properties Mimicked | Potential Advantages |

| Arene (Phenyl) Ring | 1,3-Disubstituted Cyclobutane | Spatial orientation of substituents | Increased sp³ character, improved solubility, enhanced metabolic stability |

| Amide Bond | Cyclobutane-containing fragments | Geometry and vector projections | Increased metabolic stability against proteases |

| Flexible Alkyl Linker | 1,3-Disubstituted Cyclobutane | Linker length and connectivity | Conformational restriction, reduced entropic penalty upon binding |

Impact on Aqueous Solubility in Drug Candidates

The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability, and the structure of cis-3-(benzyloxy)cyclobutanamine (B1280788) presents a balance of features that influence this property. mdpi.comrsc.org The primary amine group is basic and can be protonated at physiological pH, forming a cationic ammonium (B1175870) salt. This ionization dramatically increases the molecule's interaction with water, thereby enhancing aqueous solubility. mdpi.com Conversely, the benzyloxy group is large and lipophilic, which tends to decrease water solubility. mdpi.com Medicinal chemists can modify this group to fine-tune the lipophilicity (LogP) and achieve an optimal balance for drug absorption and distribution.

This compound as a Fragment or Building Block in Complex Molecular Architectures

This compound is a highly valuable and versatile building block for the synthesis of complex, three-dimensional molecules in drug discovery. d-nb.infonih.govlookchem.comchemimpex.com Its utility stems from its bifunctional nature, possessing a primary amine and a protected hydroxyl group (the benzyloxy ether). lookchem.comsmolecule.com These two functional groups allow for selective and sequential chemical reactions, enabling chemists to build out different parts of a larger molecule in a controlled manner. smolecule.com

The cyclobutane ring acts as a rigid, conformationally constrained scaffold. vilniustech.ltpharmablock.comlifechemicals.com This rigidity is a significant advantage in rational drug design, as it reduces the number of possible conformations the molecule can adopt. ru.nl By locking key pharmacophoric groups in a specific spatial orientation, the entropic penalty upon binding to a biological target is minimized, which can lead to a substantial increase in binding affinity and selectivity. bohrium.com This approach of using a rigid central scaffold is a powerful strategy to explore three-dimensional chemical space and develop potent and selective drug candidates. nih.gov

Specific Applications of Cyclobutanamine Scaffolds in Therapeutic Areas

The unique structural and physicochemical properties of cyclobutanamine scaffolds have been successfully leveraged in the design of novel therapeutics across various disease areas.

Anti-Influenza Agents

Cyclobutane-containing molecules have been investigated as inhibitors of the influenza virus neuraminidase (NA), a critical enzyme for viral replication and propagation. thno.orgnih.gov The NA enzyme cleaves terminal sialic acid residues from host cell glycoproteins, facilitating the release of newly formed virus particles. thno.orgnih.govmdpi.com The design of effective neuraminidase inhibitors often involves creating molecules that mimic the transition state of the natural substrate, sialic acid. nih.gov The rigid cyclobutane scaffold can serve as a core structure to orient the necessary functional groups (such as amine and carboxylate groups) in a precise three-dimensional arrangement that effectively fits into the active site of the neuraminidase enzyme, leading to potent inhibition of viral activity. mdpi.com

HIV Inhibitors (e.g., Cyclobutyl Adenosine (B11128) Analogs)

In the fight against Human Immunodeficiency Virus (HIV), cyclobutyl nucleoside analogs have emerged as a promising class of inhibitors. nih.govnih.govacs.org In these compounds, the cyclobutane ring serves as a replacement for the natural deoxyribose sugar moiety found in nucleosides like adenosine. nih.gov These analogs, such as cyclobutyl adenosine derivatives, can be taken up by cells and converted into their active triphosphate form. pnas.org They then act as substrates for HIV reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. nih.govnih.gov

Once incorporated into the growing viral DNA strand, these cyclobutyl analogs act as chain terminators because they lack the 3'-hydroxyl group necessary for the next nucleotide to be added, thus halting DNA synthesis and viral replication. nih.gov Studies have shown that certain cyclobutyl adenosine analogs are not only efficiently incorporated by wild-type HIV-1 RT but can also be more effective than some approved drugs against drug-resistant mutant forms of the enzyme. nih.govnih.gov

CNS-Active Agents (e.g., H3 Receptor Antagonists)

The histamine (B1213489) H3 receptor (H3R) is a G-protein-coupled receptor predominantly expressed in the central nervous system (CNS) that modulates the release of several key neurotransmitters, including histamine, acetylcholine, and dopamine. researchgate.netnih.govnih.gov As such, H3R antagonists and inverse agonists are actively being researched for the treatment of various CNS disorders like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. nih.govwikipedia.org

Many H3R ligands feature a flexible linker connecting an aromatic group to a basic amine. researchgate.net The introduction of a cyclobutane ring into this linker, creating a cyclobutoxy motif, has proven to be a successful strategy for rigidifying the molecule. researchgate.net This conformational constraint helps to lock the pharmacophoric elements into an optimal orientation for high-affinity binding to the H3 receptor. bohrium.comresearchgate.net This can lead to potent and selective H3R antagonists with improved CNS penetration and potential therapeutic benefits for a range of neurological and cognitive disorders. nih.gov

Anti-Migraine Agents

The development of novel therapeutics for migraine often involves the design of compounds that can interact with specific receptors in the brain, such as serotonin (B10506) (5-HT) receptors. The conformational restriction provided by a cyclobutane ring is a valuable tool in designing potent and selective receptor ligands. nih.gov By incorporating the cyclobutane scaffold, medicinal chemists can create rigid analogues of more flexible molecules, locking them into a bioactive conformation that fits precisely into the target receptor's binding site.

While direct studies on this compound for migraine are not prominent, derivatives containing the core cis-3-aminocyclobutyl moiety have been investigated. Research in this area has led to the synthesis of complex molecules where the cyclobutane unit serves as a central structural anchor. For example, compounds such as 4-{[3-(cis-3-aminocyclobutyl)-1H-indol-5-yl]methyl}-(4S)-oxazolidin-2-one acetate (B1210297) have been developed and patented for the potential treatment and prevention of migraine. In these structures, the aminocyclobutane fragment is crucial for orienting the larger indole (B1671886) and oxazolidinone components, which are designed to interact with therapeutic targets implicated in migraine pathophysiology.

Glucagon-Like Peptide-1 (GLP-1) Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are a major class of therapeutics for type 2 diabetes and obesity. frontiersin.org While many approved drugs in this class are injectable peptides, there is significant interest in developing orally available small-molecule agonists to improve patient convenience and adherence. The cyclobutane scaffold has emerged as a key structural element in the discovery of such compounds. nih.gov

The development of small-molecule GLP-1 receptor agonists has been advanced by the discovery of substituted cyclobutanes. nih.gov These compounds utilize the cyclobutane ring as a rigid core to position various chemical groups in the correct orientation to activate the GLP-1 receptor. An important example is the compound known as Boc-5, a complex cyclobutane derivative that was identified through high-throughput screening as an activator of the rat GLP-1 receptor. nih.gov The discovery of Boc-5 and similar molecules demonstrates that a non-peptide, cyclobutane-based structure can successfully mimic the function of the natural GLP-1 peptide, paving the way for the development of oral GLP-1 therapies. The cyclobutane ring in these candidates helps to fill hydrophobic pockets in the receptor and can contribute to improved metabolic stability. nih.govbohrium.com

| Compound/Series | Target | Therapeutic Area | Key Finding |

| Boc-5 | GLP-1 Receptor | Type 2 Diabetes | A substituted cyclobutane discovered to be a small-molecule activator of the GLP-1 receptor. nih.gov |

| Pyrimidine Derivatives | GLP-1 Receptor | Type 2 Diabetes | A series of compounds where a piperidine (B6355638) ring (a six-membered ring) was found to be optimal, though other rings like cyclohexane (B81311) also showed agonism, highlighting the importance of the cyclic scaffold. nih.gov |

Antiviral Agents (e.g., for Beta-Coronaviruses)

The global health threat posed by beta-coronaviruses, including SARS-CoV-2, has spurred intensive research into new antiviral therapies. The primary strategies for developing small-molecule antivirals involve targeting essential viral proteins, such as proteases (e.g., Mpro, PLpro) or the RNA-dependent RNA polymerase (RdRp), to inhibit viral replication. mdpi.commdpi.com This has led to the investigation of a vast chemical space for potential inhibitors. nih.gov

Despite the broad search for effective antiviral compounds, derivatives of this compound have not been prominently featured in the published literature as leading candidates for treating beta-coronavirus infections. Current research has largely focused on other classes of molecules, including nucleoside analogues like remdesivir, and various heterocyclic compounds that show inhibitory activity against key viral enzymes. mdpi.comnih.gov While the cyclobutane motif is explored in many areas of medicinal chemistry, its specific application in the context of beta-coronavirus antiviral drug discovery remains an area with limited public research findings to date.

Anticancer Therapeutics

The unique geometry and stability of the cyclobutane ring make it an attractive component in the design of novel anticancer agents. bohrium.com The scaffold can be used to improve the potency, selectivity, and pharmacokinetic properties of drug candidates targeting various mechanisms involved in cancer progression. bohrium.com

One successful application of a cyclobutane-based scaffold is in the development of integrin antagonists. Integrins are cell surface proteins that play a key role in cancer cell proliferation, survival, and metastasis, making them an important therapeutic target. rsc.org Researchers have developed a new class of integrin antagonists that incorporate a functionalized cyclobutane ring as a central scaffold. These molecules are designed to mimic the natural Arginine-Glycine-Aspartic acid (RGD) sequence that binds to integrins. The cyclobutane core provides a metabolically stable framework for attaching the necessary sidechains that mimic the arginine and aspartic acid residues. rsc.org This approach has led to the identification of lead compounds with potent activity in cell-based cancer assays and good stability, demonstrating the promise of this cyclobutane-based strategy for developing new anticancer drugs. rsc.org

| Compound Class | Target | Therapeutic Area | Key Finding |

| Cyclobutane-based RGD Mimetics | αvβ3 Integrin | Cancer | A novel chemotype using a functionalized cyclobutane ring as a metabolically stable central scaffold to antagonize integrin function, showing promise in cell-based adhesion and invasion assays. rsc.org |

| Carboplatin | DNA | Cancer | A well-established anticancer drug that contains a cyclobutane dicarboxylate ligand, illustrating the long-standing utility of the cyclobutane motif in oncology. bohrium.com |

Theoretical and Computational Investigations of Cis 3 Benzyloxy Cyclobutanamine Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for analyzing reaction mechanisms, offering a window into the energetic landscapes of chemical transformations. rsc.orgethz.ch These methods are crucial for understanding how the cyclobutane (B1203170) core of molecules like cis-3-(Benzyloxy)cyclobutanamine (B1280788) is formed and how its substituents influence reactivity.

The synthesis of cyclobutane rings often involves cycloaddition reactions, such as the [2+2] or [4+2] pathways. semanticscholar.org DFT calculations are instrumental in elucidating the mechanisms of these reactions by modeling the transition states and intermediates. osti.govacs.org For instance, studies on rhodium- and nickel-catalyzed intramolecular [4+2] cycloadditions of cyclobutanone (B123998) with an alkene show that the reaction proceeds through oxidative addition, C=C bond insertion, and reductive elimination. nih.gov The calculations can determine the Gibbs free reaction energies and activation barriers for each step, revealing the most favorable pathway. researchgate.net

Theoretical studies on photocatalyzed [2+2] cycloadditions on quantum dot surfaces have used DFT to model how substrates interact with the surface to form the cyclobutane product. osti.gov These calculations indicate that product selectivity often arises from the preferred binding and orientation of reactant molecules on the catalyst surface before the reaction occurs. osti.gov Similarly, DFT has been used to explore the mechanism of forming cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N₂ to form a 1,4-biradical, which then collapses to the cyclobutane product. acs.org Such computational approaches allow for the prediction of reaction outcomes and can guide the development of new synthetic methods for producing complex cyclobutane derivatives. rsc.orgacs.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, is a critical aspect of chemical synthesis, particularly in drug discovery. masterorganicchemistry.com Computational models are vital for understanding and predicting the stereochemical outcomes of reactions that produce substituted cyclobutanes. acs.org The distinction between stereoselective and stereospecific reactions is key; in stereospecific reactions, the stereochemistry of the starting material dictates that of the product. masterorganicchemistry.comethz.ch

DFT calculations can explain the origins of stereoselectivity by comparing the activation energies of different transition states leading to various stereoisomers, such as cis or trans products. nih.gov For example, in the rhodium-catalyzed cycloaddition mentioned previously, the preference for a specific enantiomer was attributed to the low twist energy of the catalyst during the C-C bond oxidative addition step. nih.gov In contrast, for the nickel-catalyzed system, the stereochemical outcome was governed by minimizing steric repulsion during the C=C bond insertion step. nih.gov

The ability to computationally model these subtle energetic differences allows chemists to rationally design catalysts and reaction conditions to favor the formation of a desired stereoisomer, such as the cis configuration in this compound. youtube.com By engineering enzymes or chiral catalysts, it is possible to achieve high enantioselectivity in reactions like C-H amination or the epoxidation of alkenes, yielding optically pure products. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, especially its ability to interact with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring these characteristics.

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. msu.edu It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would arise from fully eclipsed C-H bonds in a planar structure. msu.edulibretexts.org This puckering comes at the cost of slightly increased angle strain, with bond angles around 88°, a deviation from the ideal 109.5°. libretexts.org

For substituted cyclobutanes like this compound, the substituents can occupy either axial or equatorial positions on the puckered ring. The conformational equilibrium between these forms can be investigated using experimental methods like NMR spectroscopy and theoretical calculations. acs.orgnih.gov A study combining these methods for various 2-substituted cyclobutane-α-amino acid derivatives showed that the substituent at the C2 position influences the conformational preference of the ring. acs.org DFT calculations can quantify the energy difference between the axial and equatorial conformers, as shown in the table below for several monosubstituted cyclobutanes. nih.gov Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. sapub.org

| Substituent | ΔG(ax-eq) (kcal mol⁻¹) |

|---|---|

| -OH | 1.1 |

| -CH₂OH | 0.2 |

Exit Vector Analysis is a computational tool used to quantify the three-dimensional geometry of substituted scaffolds, which is particularly useful in drug discovery for comparing different molecular cores. rsc.orgresearchgate.net This method defines the spatial relationship between two substituents (or "exit vectors") on a central scaffold using parameters like distance and various angles. wordpress.com

For this compound, an exit vector plot (EVP) would characterize the precise 3D orientation of the amine and benzyloxy functional groups relative to each other. This quantitative description allows for the objective comparison of the cyclobutane scaffold to other ring systems, such as substituted aromatic rings or other cycloalkanes. researchgate.netresearchgate.net Such analyses are critical for scaffold hopping, where medicinal chemists replace a core part of a molecule with a bioisosteric equivalent to improve properties like solubility or metabolic stability while maintaining biological activity. researchgate.net Studies on cycloalkanes have shown that their EVPs exhibit clearly defined conformational regions, similar to Ramachandran plots for peptides, which can be used to guide the rational design of new scaffolds. rsc.org

Predictive Modeling for Drug Discovery Applications

The process of bringing a new drug to market is exceptionally long and costly. researchgate.net Predictive modeling, especially using artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery by enabling rapid, in silico evaluation of potential drug candidates. researchgate.netnih.gov These computational models can forecast a wide range of properties for novel molecules like this compound based solely on their chemical structure.

Machine learning algorithms, such as Support Vector Machines (SVM), Random Forest, and various neural networks, are trained on large datasets of compounds with known properties. nih.gov These trained models can then predict crucial drug-like characteristics, including:

Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion properties. researchgate.net

Toxicity: Potential adverse effects. researchgate.net

Biological Activity: Binding affinity for specific protein targets or potential therapeutic effects. nih.govsmolecule.com

For a molecule like this compound, which has potential applications in pharmaceutical development, these predictive models are invaluable. smolecule.comlookchem.com They can help prioritize which compounds to synthesize and test experimentally, thereby saving significant time and resources. arxiv.org For example, models available through platforms like swissADME can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. mmv.org By integrating these computational predictions early in the drug discovery pipeline, researchers can make more informed decisions and accelerate the development of new therapeutic agents. arxiv.org

Ligand-Protein Interaction Studies

Computational docking and molecular dynamics simulations are pivotal in elucidating how cyclobutane-containing molecules, including derivatives of this compound, interact with protein targets. The conformationally restricted nature of the cyclobutane ring is a significant advantage in these studies, as it reduces the entropic penalty upon binding and orients substituents in well-defined vectors. nih.govresearchgate.netvilniustech.lt This allows for precise mapping of interactions within a protein's binding site.

Key aspects of these computational investigations include:

Pharmacophore Modeling: The cyclobutane scaffold serves to hold key pharmacophoric groups—like the hydrogen bond-donating amine and the bulky, hydrophobic benzyloxy group—in specific spatial arrangements. nih.govvilniustech.lt Molecular docking studies can predict how these groups will fit into and interact with corresponding pockets in a receptor. For instance, in studies on 5-HT1-like receptor agonists, the orientation of the aminocyclobutyl moiety is critical for activity. google.com.qa

Binding Affinity Prediction: Computational methods are used to estimate the binding free energy of ligands to their protein targets. For cyclobutane derivatives, this involves accurately modeling the strain energy of the ring and the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) of the substituents.

Selectivity Analysis: Hub proteins, such as 14-3-3 proteins, bind to numerous partners through a conserved channel, making selectivity a major challenge. nih.gov Computational screening can identify unique features in the binding interface of a specific protein-partner pair that can be exploited. nih.gov A unique tryptophan residue in the Pin1 protein, for example, was identified as a key to selectively stabilizing its interaction with 14-3-3 proteins over other partners. nih.gov Similarly, for a molecule like this compound, docking studies could explore how the benzyloxy group might confer selectivity for a specific target by interacting with a unique hydrophobic pocket not present in closely related proteins.

Conformational Analysis: Molecular dynamics simulations can explore the conformational flexibility of the ligand and the protein binding site upon complex formation. researchgate.net While the cyclobutane ring itself is relatively rigid, the orientation of its substituents can fluctuate, and these dynamics are crucial for a complete understanding of the binding event.

Molecular docking and dynamics simulations performed on combretastatin (B1194345) analogues containing a cyclobutane ring have shown good agreement with cytotoxic activity data, validating the use of these computational models to predict biological outcomes. researchgate.net

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, and computational methods provide a rational basis for these investigations. The cyclobutane scaffold is an increasingly popular motif in fragment-based drug discovery (FBDD) due to its favorable three-dimensional character. nih.gov Computational analysis helps guide the synthesis of fragment libraries to maximize chemical diversity and 3D shape. nih.gov

For systems based on the this compound core, SAR studies computationally explore how modifications to the structure affect biological activity. Key areas of investigation include:

Stereochemistry: The distinction between cis and trans isomers is a critical aspect of SAR for 1,3-disubstituted cyclobutanes. The different spatial orientation of substituents leads to distinct interaction profiles with a target protein. Computational docking can predict which isomer will have a more favorable binding mode. researchgate.netnih.gov

Substituent Modification: Computational models are used to predict the effect of altering the substituents on the cyclobutane ring. For this compound, this could involve:

Replacing the benzyl (B1604629) group with other aryl or alkyl groups to probe the size and nature of a hydrophobic pocket.

Modifying the amine to an amide or sulfonamide to alter hydrogen bonding capacity and introduce new interaction vectors. nih.gov

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes, often with improved physicochemical properties. nih.gov Computational studies can assess the viability of such replacements by comparing the shape, volume, and electrostatic potential of the different fragments.

The table below illustrates a hypothetical SAR derivation for a generic protein target, based on common principles observed in medicinal chemistry.

| Compound/Modification | R Group (at position 3) | Amine Modification (at position 1) | Predicted Change in Activity | Rationale (Based on Computational Modeling) |

| Parent Compound | -O-CH₂-Ph (Benzyloxy) | -NH₂ (Primary Amine) | Baseline | Optimal fit in hydrophobic pocket; H-bond from amine. |

| Modification 1 | -O-CH₂-(p-CF₃-Ph) | -NH₂ (Primary Amine) | Increase | CF₃ group enhances hydrophobic interactions. |

| Modification 2 | -OH (Hydroxy) | -NH₂ (Primary Amine) | Decrease | Loss of key hydrophobic interaction with benzyl group. |

| Modification 3 | -O-CH₂-Ph (Benzyloxy) | -NH-C(O)CH₃ (Acetamide) | Variable | Loss of H-bond donor, but new acceptor may form other interactions. |

| Modification 4 | -O-CH₂-Ph (Benzyloxy) | -N(CH₃)₂ (Dimethylamine) | Decrease | Loss of H-bond donor capability; potential steric clash. |

Advanced Computational Methods for Cyclobutane Chemistry

The perceived instability and complex stereochemistry of the cyclobutane ring necessitate the use of sophisticated computational methods to accurately model its behavior. nih.gov While historically viewed as challenging to synthesize and model, modern computational chemistry provides robust tools for investigating these systems.

A foundational aspect of cyclobutane computational chemistry is the determination of conformational equilibria. The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov This puckering creates distinct axial and equatorial positions for substituents. Theoretical investigations combining NMR spectroscopy with computational methods have been successful in analyzing these conformations. nih.gov For monosubstituted cyclobutanes, the energy difference between the axial and equatorial conformers can be calculated using both molecular mechanics (MM) and Density Functional Theory (DFT). nih.gov

The following table summarizes computationally derived and experimentally observed conformational energy differences for various monosubstituted cyclobutanes.

| Substituent | ΔG(ax-eq) (kcal mol⁻¹) Experimental (from ⁴J(HH)) | ΔG(ax-eq) (kcal mol⁻¹) Calculated (DFT) |

| -OH | 1.1 | 1.0 |

| -NH₂ | 0.8 | 0.8 |

| -CH₂OH | 0.2 | 0.4 |

| -COOH | 0.7 | 0.9 |

| Data derived from a study on monosubstituted cyclobutanes. nih.gov |

Beyond conformational analysis, advanced computational methods are applied to understand the reactivity and electronic structure of cyclobutanes:

Density Functional Theory (DFT): DFT is widely used to investigate reaction mechanisms involving cyclobutanes, such as the [2+2] cycloadditions used in their synthesis. researchgate.netmdpi.com Calculations can determine the energies of transition states and intermediates, providing insight into the regio- and stereoselectivity of these reactions. researchgate.netmdpi.com

Ab Initio Molecular Dynamics (AIMD): For studying reaction dynamics, AIMD simulations provide a powerful tool. These simulations can reveal the importance of non-statistical dynamic effects on reaction outcomes, which are not captured by static transition state theory alone. escholarship.org

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and the nature of chemical bonds within the strained cyclobutane ring, helping to rationalize its unique reactivity.

Hybrid QM/MM Methods: For large systems like a ligand-protein complex, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. The ligand and the immediate active site residues are treated with a high level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM).

A significant area of theoretical investigation is the origin of the heightened reactivity of small rings. While often attributed solely to the release of ring strain, recent studies propose that electronic delocalization effects are also a primary driver, particularly in explaining the reactivity differences between three- and four-membered rings. nih.gov Computational models that account for both strain release and delocalization provide a more accurate prediction of the reactivity of strained systems like cyclobutanes and their derivatives. nih.gov

Q & A

Q. What are the established synthetic routes for cis-3-(Benzyloxy)cyclobutanamine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution to introduce the benzyloxy group onto a cyclobutane amine precursor. For example, benzyl(3-methoxybutan-2-yl)amine is synthesized via nucleophilic substitution under controlled conditions, suggesting analogous strategies for this compound . Optimization may include using continuous flow reactors to enhance yield and consistency, as demonstrated in related cyclobutane derivatives . Hydrochloride salt formation (e.g., cis-3-fluorocyclobutanamine hydrochloride) can improve purification and stability .

Q. How is this compound characterized to confirm its structure and purity?

Characterization relies on spectroscopic methods :

- 1H and 13C NMR to confirm the cyclobutane ring and benzyloxy group positions.

- 2D NMR techniques (COSY, NOESY) to resolve spatial relationships and confirm the cis configuration .

- Mass spectrometry for molecular weight verification (177.24 g/mol) .

- Physical properties (density: 1.075 g/cm³; boiling point: 268.5°C) provide additional validation .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in sealed containers under inert gas (e.g., nitrogen) in a dry, ventilated environment. Avoid exposure to moisture and high temperatures, as cyclobutane derivatives are prone to ring-opening reactions. Safety data for related compounds emphasize avoiding static discharge and flammables .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Chiral resolution techniques include:

- Chiral HPLC with cellulose- or amylose-based columns.

- Capillary electrophoresis for high-resolution separation.

- Use of chiral resolving agents (e.g., tartaric acid derivatives) during salt formation, as seen in cis-3-fluorocyclobutanamine hydrochloride synthesis . Post-synthesis purification (e.g., recrystallization) enhances enantiomeric excess .

Q. What computational approaches elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Molecular docking to model interactions with targets like IGF-1R, as seen in analogs such as NVP-AEW541 .

- Molecular dynamics (MD) simulations to study conformational flexibility of the cyclobutane ring.

- QSAR models to predict bioactivity based on substituent effects (e.g., electron-withdrawing groups on the benzyloxy moiety) .

Q. How do steric and electronic effects of the cyclobutane ring influence reactivity in downstream modifications?

The strain in the cyclobutane ring increases reactivity toward ring-opening or functionalization. For example:

- Electrophilic substitutions are hindered by steric hindrance, favoring reactions at the benzyloxy group.

- Nucleophilic attack on the amine group is modulated by the ring’s electron-withdrawing effects. Computational studies of analogs highlight the balance between ring strain and stability .

Q. What strategies resolve contradictions in purity assessments (e.g., discrepancies between HPLC and NMR data)?

- Cross-validate using multiple techniques : HPLC for quantitative purity, NMR for structural integrity, and mass spectrometry for molecular ion confirmation.

- Spiking experiments with known impurities (e.g., trans-isomers) to identify unresolved peaks.

- Refer to methodologies from metabolite analysis, where urinary detection of structurally similar compounds employs rigorous validation .

Methodological Design Questions

Q. How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- In vitro kinase assays (e.g., IGF-1R inhibition) using fluorescence-based ADP-Glo™ kits.

- Cell viability assays (e.g., MTT) on cancer cell lines, comparing IC50 values to known inhibitors like NVP-AEW541 .

- Dose-response studies to establish efficacy thresholds and structure-activity trends.

Q. What are the critical parameters for scaling up synthesis while maintaining reproducibility?

- Continuous flow reactors to control heat transfer and mixing, as demonstrated in benzyl(3-methoxybutan-2-yl)amine production .

- In-line monitoring (e.g., FTIR, Raman spectroscopy) for real-time reaction tracking.

- Quality control protocols (e.g., periodic sampling for HPLC analysis) to detect batch-to-batch variability .

Data Analysis and Troubleshooting

Q. How can researchers address low yields in the final cyclization step of synthesis?

- Optimize reaction temperature (e.g., high-boiling solvents like DMF to stabilize intermediates).

- Introduce catalysts (e.g., palladium for cross-coupling) to reduce activation energy.

- Mitigate steric hindrance by using bulky protecting groups temporarily .

Q. What analytical red flags indicate degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.